5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate
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Overview
Description
5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate is a complex organic compound that features a pyrazole ring, a thiophene ring, and a tosyl group
Mechanism of Action
Target of Action
It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are often used in the synthesis of biologically active compounds . These compounds have been found to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
5-amino-pyrazoles are known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the target . For example, they can undergo condensation reactions with α, β -unsaturated compounds .
Biochemical Pathways
They can serve as synthetic building blocks in the synthesis of diverse heterocyclic compounds, including poly-substituted heterocyclic compounds and fused heterocyclic compounds .
Result of Action
Compounds containing the 5-amino-pyrazole moiety have been found to possess significant biological activity, including anti-covid-19, antimicrobial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction on the pyrazole ring. The process begins with the preparation of the pyrazole intermediate, which is then reacted with thiophene-3-carboxylate under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents like methanol or toluene and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole-3-carboxylate: Lacks the tosyl and thiophene groups, making it less versatile in certain applications.
1-tosyl-1H-pyrazole-3-carboxylate: Similar structure but without the amino group, affecting its reactivity and biological activity.
Thiophene-3-carboxylate derivatives: These compounds share the thiophene ring but differ in their functional groups, leading to different chemical and biological properties.
Uniqueness
The presence of the tosyl group enhances its stability and solubility, while the amino group allows for further functionalization .
Properties
IUPAC Name |
[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-10-2-4-12(5-3-10)24(20,21)18-13(16)8-14(17-18)22-15(19)11-6-7-23-9-11/h2-9H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSIKVDIELYLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CSC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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